molecular formula C14H9N5O2 B3984185 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B3984185
M. Wt: 279.25 g/mol
InChI Key: CUMSYMBOSFWKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML090 Analog, also known as Fluoflavine, is a selective inhibitor of NADPH oxidase 1 (NOX1). It is known for its high specificity towards NOX1 over other NADPH oxidase isoforms such as NOX2, NOX3, and NOX4. This compound has been extensively studied for its ability to inhibit the production of reactive oxygen species (ROS) in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML090 Analog involves the preparation of a quinoxaline scaffold. The key steps include the formation of the quinoxaline ring through a condensation reaction between an aromatic diamine and a diketone. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of ML090 Analog follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

ML090 Analog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .

Scientific Research Applications

ML090 Analog has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of NOX1 and its role in ROS production.

    Biology: The compound is used to investigate the biological functions of NOX1 in cellular processes such as cell signaling and immune response.

    Medicine: ML090 Analog is explored for its potential therapeutic applications in diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

    Industry: The compound is used in the development of NOX1 inhibitors for pharmaceutical applications

Mechanism of Action

ML090 Analog exerts its effects by specifically binding to the electron transfer pocket in the transmembrane region of NOX1. This binding inhibits the electron transfer between the heme groups, thereby reducing the production of ROS. The compound’s four-aromatic ring structure allows it to interact hydrophobically with key amino acids in the NOX1 enzyme, such as tyrosine, leucine, and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML090 Analog is unique due to its high selectivity for NOX1 over other NADPH oxidase isoforms. This selectivity makes it a valuable tool for studying NOX1-specific biological processes and developing targeted therapies for diseases associated with NOX1 activity .

Properties

IUPAC Name

3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSYMBOSFWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 2
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 3
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 4
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 5
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 6
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

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